methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties. The presence of the oxadiazole ring and the phenyl group attached to the pyrazole core makes this compound particularly interesting for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions. The oxadiazole ring can be introduced through the cyclization of benzophenone hydrazide derivatives. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or oxadiazoles.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
Methyl 1-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
Uniqueness: Methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate is unique due to the presence of the ethyl group on the oxadiazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
methyl 1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-3-13-16-14(18-22-13)10-4-6-11(7-5-10)19-9-8-12(17-19)15(20)21-2/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEPWDVGLANLSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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